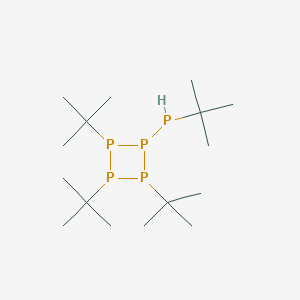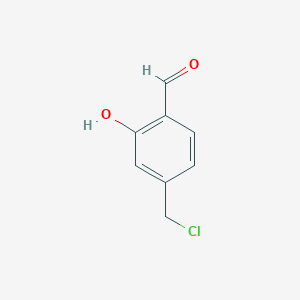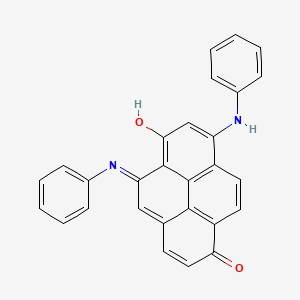
3,10-Dianilinopyrene-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Dianilinopyrene-1,6-dione is a polycyclic aromatic compound with the molecular formula C28H18N2O2. It is known for its unique electronic and photophysical properties, making it a valuable component in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dianilinopyrene-1,6-dione typically involves the reaction of pyrene-1,6-dione with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the substitution of hydrogen atoms on the pyrene nucleus with aniline groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3,10-Dianilinopyrene-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the aniline groups and the pyrene nucleus .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can occur with reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
3,10-Dianilinopyrene-1,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,10-Dianilinopyrene-1,6-dione involves its interaction with molecular targets through non-covalent interactions such as π-stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
5,8-Diphenylamino-1,6-pyrenequinone: Similar in structure but with different substitution patterns.
1,6-Pyrenedione: A precursor in the synthesis of 3,10-Dianilinopyrene-1,6-dione.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over these properties .
Eigenschaften
CAS-Nummer |
92261-65-9 |
|---|---|
Molekularformel |
C28H18N2O2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
8-anilino-6-hydroxy-5-phenyliminopyren-1-one |
InChI |
InChI=1S/C28H18N2O2/c31-24-14-11-17-15-23(30-19-9-5-2-6-10-19)28-25(32)16-22(29-18-7-3-1-4-8-18)20-12-13-21(24)26(17)27(20)28/h1-16,29,32H |
InChI-Schlüssel |
SPPZREZMSZRYDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=C3C(=NC4=CC=CC=C4)C=C5C=CC(=O)C6=C5C3=C2C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



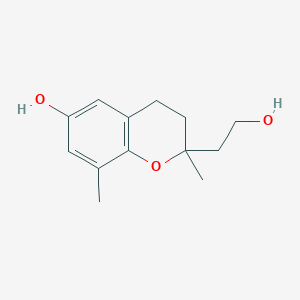



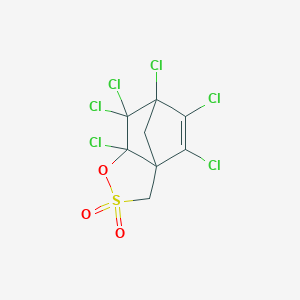
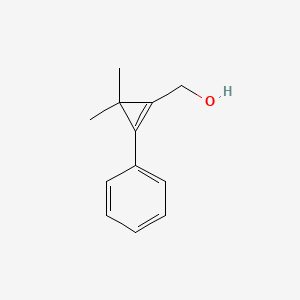
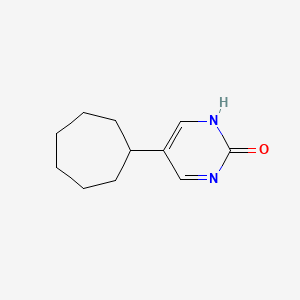
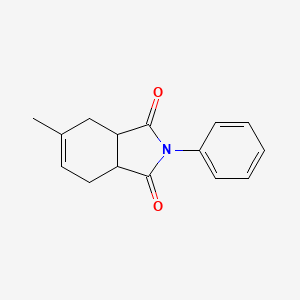


![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
